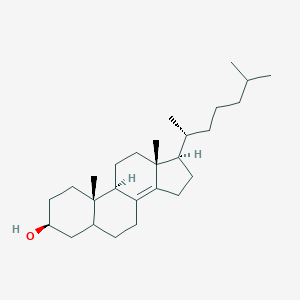

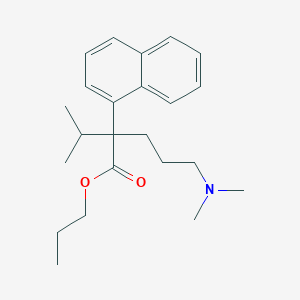

Cholest-8(14)-en-3-ol, (3beta)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cholest-8(14)-en-3-ol, (3beta)-, also known as cholesterol, is a type of sterol that is found in animal cells. It plays an important role in the structure and function of cell membranes, and is also a precursor to various hormones and vitamin D. Cholesterol is synthesized in the liver and is obtained through diet.

Mécanisme D'action

Cholesterol plays an important role in the structure and function of cell membranes. It helps to maintain the fluidity and permeability of the membrane, and also plays a role in the transport of molecules across the membrane. Cholesterol is also a precursor to various hormones, such as testosterone and estrogen, and vitamin D.

Effets Biochimiques Et Physiologiques

Cholesterol has both beneficial and harmful effects on the body. It helps to maintain the structure and function of cell membranes, and is a precursor to various hormones and vitamin D. However, high levels of Cholest-8(14)-en-3-ol, (3beta)- in the blood can lead to the formation of plaques in the arteries, which can cause blockages and lead to heart attacks and strokes.

Avantages Et Limitations Des Expériences En Laboratoire

Cholesterol is a widely studied molecule in the field of biochemistry and cell biology. Its role in the structure and function of cell membranes makes it an important molecule to study. However, there are limitations to studying Cholest-8(14)-en-3-ol, (3beta)- in the lab. For example, it is difficult to study the effects of Cholest-8(14)-en-3-ol, (3beta)- on the body in vivo, as it is a complex molecule that interacts with many other molecules in the body.

Orientations Futures

There are many areas of future research in the field of Cholest-8(14)-en-3-ol, (3beta)-. One area of research is focused on developing drugs that can lower Cholest-8(14)-en-3-ol, (3beta)- levels in the blood and reduce the risk of cardiovascular disease. Other areas of research include understanding the role of Cholest-8(14)-en-3-ol, (3beta)- in the development of cancer and Alzheimer's disease, and developing new methods for studying Cholest-8(14)-en-3-ol, (3beta)- in the lab.

Méthodes De Synthèse

Cholesterol is synthesized in the liver from acetyl-CoA through a series of enzymatic reactions. The first step involves the formation of mevalonate, which is then converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules are combined to form geranyl pyrophosphate (GPP), which is then converted to squalene. Squalene is then converted to Cholest-8(14)-en-3-ol, (3beta)- through a series of enzymatic reactions.

Applications De Recherche Scientifique

Cholesterol research has been focused on understanding its role in the development of cardiovascular diseases, such as atherosclerosis. Studies have shown that high levels of Cholest-8(14)-en-3-ol, (3beta)- in the blood can lead to the formation of plaques in the arteries, which can cause blockages and lead to heart attacks and strokes. Other research has focused on the role of Cholest-8(14)-en-3-ol, (3beta)- in the development of cancer, Alzheimer's disease, and other conditions.

Propriétés

Numéro CAS |

15147-62-3 |

|---|---|

Nom du produit |

Cholest-8(14)-en-3-ol, (3beta)- |

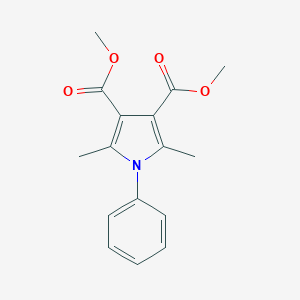

Formule moléculaire |

C27H46O |

Poids moléculaire |

386.7 g/mol |

Nom IUPAC |

(3S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20?,21+,23-,25+,26+,27-/m1/s1 |

Clé InChI |

ONYPIMNXSARKFQ-GKKOJONXSA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |

SMILES |

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O |

SMILES canonique |

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O |

Synonymes |

Cholest-8(14)-en-3β-ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)